REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([O:11]C)[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].B(Br)(Br)Br>ClCCCl.C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC(=C1)OC
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 50° C. for 20 h
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched by addition of aq. sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |